molecular formula C23H23ClN4O2 B608217 JNJ-40355003 CAS No. 1394894-41-7

JNJ-40355003

Cat. No.: B608217
CAS No.: 1394894-41-7
M. Wt: 422.9 g/mol
InChI Key: CTYVKSQPMCSUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ40355003 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of fatty acid amides, including anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide. By inhibiting FAAH, JNJ40355003 elevates the levels of these fatty acid amides in the plasma, which can have various physiological effects .

Scientific Research Applications

JNJ40355003 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of FAAH inhibition and the effects of elevated fatty acid amide levels. In biology, it helps in understanding the role of fatty acid amides in various physiological processes. In medicine, JNJ40355003 is being investigated for its potential therapeutic effects in conditions such as pain and inflammation. In industry, it may be used in the development of new pharmaceuticals and other products .

Mechanism of Action

JNJ40355003 exerts its effects by selectively inhibiting the enzyme fatty acid amide hydrolase (FAAH). This inhibition prevents the degradation of fatty acid amides, leading to elevated levels of these compounds in the plasma. The increased levels of fatty acid amides can interact with various molecular targets and pathways, resulting in physiological effects such as pain relief and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to JNJ40355003 include other FAAH inhibitors such as URB597, PF-04457845, and BIA 10-2474. These compounds also inhibit FAAH and elevate the levels of fatty acid amides .

Uniqueness: What sets JNJ40355003 apart from other FAAH inhibitors is its high selectivity and potency. It has been shown to be effective in various animal models, including rats, dogs, and cynomolgous monkeys, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

CAS No.

1394894-41-7

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide

InChI

InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29)

InChI Key

CTYVKSQPMCSUOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-40355003;  JNJ 40355003;  JNJ40355003.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40355003
Reactant of Route 2
Reactant of Route 2
JNJ-40355003
Reactant of Route 3
Reactant of Route 3
JNJ-40355003
Reactant of Route 4
Reactant of Route 4
JNJ-40355003
Reactant of Route 5
Reactant of Route 5
JNJ-40355003
Reactant of Route 6
Reactant of Route 6
JNJ-40355003

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.